molecular formula C21H28ClFN6O8S3 B13992078 4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylsulfamoyl]benzenesulfonyl fluoride CAS No. 25313-13-7

4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylsulfamoyl]benzenesulfonyl fluoride

Cat. No.: B13992078
CAS No.: 25313-13-7
M. Wt: 643.1 g/mol
InChI Key: DJCSIJGODPEBOP-UHFFFAOYSA-N
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Description

4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylsulfamoyl]benzenesulfonyl fluoride is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylsulfamoyl]benzenesulfonyl fluoride involves multiple steps. The initial step typically includes the preparation of 2-Chloro-4,6-diamino-1,3,5-triazine, which is a key intermediate. This intermediate is then reacted with other reagents under specific conditions to form the final compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylsulfamoyl]benzenesulfonyl fluoride involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Properties

CAS No.

25313-13-7

Molecular Formula

C21H28ClFN6O8S3

Molecular Weight

643.1 g/mol

IUPAC Name

4-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylsulfamoyl]benzenesulfonyl fluoride;ethanesulfonic acid

InChI

InChI=1S/C19H22ClFN6O5S2.C2H6O3S/c1-19(2)26-17(22)25-18(23)27(19)12-3-8-16(15(20)11-12)32-10-9-24-34(30,31)14-6-4-13(5-7-14)33(21,28)29;1-2-6(3,4)5/h3-8,11,24H,9-10H2,1-2H3,(H4,22,23,25,26);2H2,1H3,(H,3,4,5)

InChI Key

DJCSIJGODPEBOP-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)F)Cl)N)N)C

Origin of Product

United States

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